![molecular formula C15H17ClN2O2S B225538 4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide](/img/structure/B225538.png)
4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK is involved in the activation and differentiation of B cells, which play a critical role in the development of various types of cancers and autoimmune diseases. By inhibiting BTK, TAK-659 blocks the proliferation and survival of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer and immunomodulatory effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. TAK-659 has also been shown to modulate the immune response by inhibiting the activation of T cells and B cells, which play a key role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It has a high degree of selectivity and potency for BTK inhibition, which makes it an attractive candidate for the treatment of various types of cancers and autoimmune diseases. TAK-659 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research and development of TAK-659. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in the treatment of various types of cancers and autoimmune diseases. Second, the mechanism of action of TAK-659 needs to be further elucidated to better understand its pharmacological effects. Third, the development of novel formulations and delivery systems for TAK-659 may improve its solubility and bioavailability. Fourth, the identification of biomarkers for patient selection and treatment monitoring may enhance the clinical utility of TAK-659. Finally, the combination of TAK-659 with other targeted therapies or immunotherapies may improve its therapeutic efficacy and overcome resistance mechanisms.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with tert-butylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to give the final product. The synthesis method has been optimized to achieve high yields and purity of TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting the BTK (Bruton's tyrosine kinase) signaling pathway. TAK-659 has also been shown to inhibit the activation of T cells and B cells, which play a key role in the pathogenesis of autoimmune diseases.
Propriétés
Nom du produit |
4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide |
---|---|
Formule moléculaire |
C15H17ClN2O2S |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
4-tert-butyl-N-(5-chloropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(2,3)11-4-7-13(8-5-11)21(19,20)18-14-9-6-12(16)10-17-14/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
KQEJQDVPWNGRDX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.